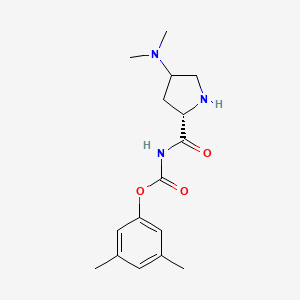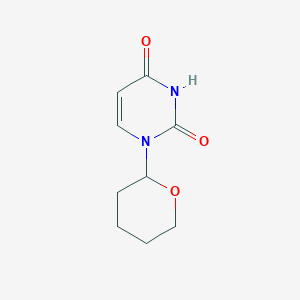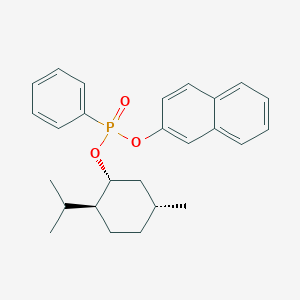![molecular formula C18H26N2O8 B12913807 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid CAS No. 23026-51-9](/img/structure/B12913807.png)
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a methoxyphenoxy group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate typically involves multiple steps. One common approach is the reaction of 2-methoxyphenol with 3-chloropropylamine to form 3-(2-methoxyphenoxy)propylamine. This intermediate is then reacted with pyrrolidine to yield 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine. Finally, the carbamate group is introduced by reacting this intermediate with methyl isocyanate. The oxalic acid is added to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-[3-(2-hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate.
Reduction: Formation of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-(2-Hydroxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propylamine
- 3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-ethylcarbamate
Uniqueness
3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the pyrrolidine ring contributes to its structural rigidity and potential biological activity.
Eigenschaften
CAS-Nummer |
23026-51-9 |
|---|---|
Molekularformel |
C18H26N2O8 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
3-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]propyl N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C16H24N2O4.C2H2O4/c1-17-16(19)21-11-5-9-18-10-8-13(12-18)22-15-7-4-3-6-14(15)20-2;3-1(4)2(5)6/h3-4,6-7,13H,5,8-12H2,1-2H3,(H,17,19);(H,3,4)(H,5,6) |
InChI-Schlüssel |
HRRYCVNTCZSGQH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCCCN1CCC(C1)OC2=CC=CC=C2OC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


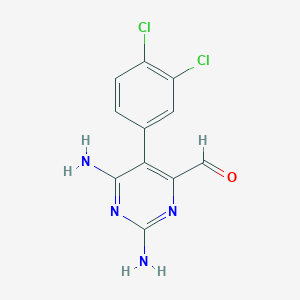
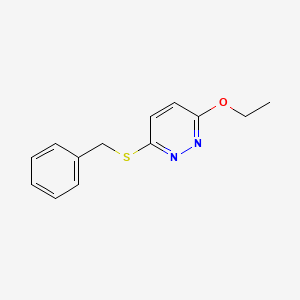
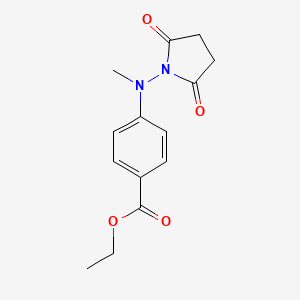


![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)


![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
